3-Aminonaphtho[2,3-c]thiophen-4(9h)-one
Description
Systematic IUPAC Nomenclature and Molecular Topology
The IUPAC name This compound denotes a fused tricyclic system comprising a naphthalene moiety (two benzene rings) annulated with a thiophene ring. The numbering follows the priority order of heteroatoms, with the sulfur atom in the thiophene ring positioned at the 1- and 2-positions. The ketone group at position 4 and the amine substituent at position 3 complete the structure. However, literature primarily describes the [2,3-b] isomer (e.g., 3-aminonaphtho[2,3-b]thiophene-4,9-dione, C₁₂H₇NO₂S), where the thiophene is fused to the naphthalene at the 2,3-positions. The "[c]" designation in the query likely reflects a nomenclature error, as the [2,3-b] fusion is standard for this scaffold.
Molecular Topology
X-ray Crystallographic Analysis of Polycyclic Framework
While direct X-ray data for the [2,3-c] isomer are unavailable, related naphtho[2,3-b]thiophene derivatives exhibit planar polycyclic frameworks with bond lengths and angles consistent with aromatic systems. For example:
- Naphtho[2,3-b]thiophene-4,9-dione : C–C bond lengths range from 1.36–1.44 Å, with thiophene C–S bonds at 1.71 Å.
- 2-(4-Chlorophenyl)naphtho[1,2-b]thiophen-3-amine : X-ray diffraction confirms a dihedral angle of 85.3° between the naphthothiophene and chlorophenyl planes.
The amine and ketone groups in the [2,3-b] analog participate in hydrogen-bonding networks, stabilizing the crystal lattice. Similar interactions are expected for the [2,3-c] isomer, though steric effects may alter packing efficiency.
Comparative Analysis with Naphtho[2,3-b]thiophene Derivatives
Key Differences
Synthetic Accessibility
The [2,3-b] derivatives are synthesized via one-pot cyclization of 2-bromo-1,4-naphthoquinone with alkynes and Na₂S₂O₃. Adapting this method for the [2,3-c] isomer would require modifying the quinone precursor to position the thiophene fusion differently, potentially lowering yields due to steric hindrance.
Tautomeric Behavior and Prototropic Equilibria
Naphthoquinone-thiophene hybrids exhibit tautomerism influenced by pH and redox conditions. For 3-aminonaphtho[2,3-b]thiophene-4,9-dione:
- Quinone-hydroquinone equilibrium : The ketone groups undergo reversible reduction to hydroquinones, generating reactive oxygen species (ROS).
- Amine prototropy : The -NH₂ group may participate in acid-base equilibria, affecting solubility and binding to biological targets.
In the [2,3-c] isomer, the amine’s proximity to the ketone could stabilize enamine tautomers, altering redox potentials compared to the [2,3-b] analog.
Properties
Molecular Formula |
C12H9NOS |
|---|---|
Molecular Weight |
215.27 g/mol |
IUPAC Name |
3-amino-9H-benzo[f][2]benzothiol-4-one |
InChI |
InChI=1S/C12H9NOS/c13-12-10-8(6-15-12)5-7-3-1-2-4-9(7)11(10)14/h1-4,6H,5,13H2 |
InChI Key |
YHSZSYQCSUEJJK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)C3=C(SC=C31)N |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Activity
The compound has shown promising results in cancer research, particularly as a precursor for synthesizing derivatives with enhanced cytotoxic properties. For instance, derivatives of 3-acyl-3-aminonaphtho[2,3-b]thiophenes have been studied for their ability to inhibit topoisomerase II, an enzyme critical for DNA replication and repair. These derivatives demonstrated significant cytotoxicity against various cancer cell lines, including those resistant to conventional treatments like doxorubicin .
Table 1: Cytotoxicity of 3-Aminonaphtho[2,3-c]thiophen-4(9H)-one Derivatives
| Compound | Cell Line Tested | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| 11m | MDA-MB435 (Melanoma) | 12 | Topoisomerase II inhibition |
| 11p | IGROV (Ovarian) | 15 | Cell cycle arrest at S phase |
| 11m | SF-295 (Glioblastoma) | 10 | Induces differentiation |
Antimitotic Agents
Research has identified that certain derivatives of this compound can act as potent inhibitors of microtubule polymerization. These compounds bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in cancer cells. For example, a series of benzo[b]thiophene derivatives exhibited IC50 values ranging from 0.78 to 18 nM against various cancer cell lines, indicating their potential as effective antitumor agents .
Synthetic Pathways
The synthesis of this compound and its derivatives often involves multi-step organic reactions. One notable method includes the cyclization of substituted naphthoquinones with thiophenes, yielding various functionalized products that can be further modified to enhance biological activity. The incorporation of different substituents has been shown to significantly impact the pharmacological properties of these compounds .
Table 2: Synthetic Routes for Derivatives
| Route Description | Key Reagents | Yield (%) |
|---|---|---|
| Cyclization of ethynyl-naphthoquinones | Na₂S₂O₃ | 85 |
| Fischer indolization with arylhydrazines | Glacial acetic acid | 75 |
| Direct alkylation of thiophene derivatives | Methyl chloroacetate | 90 |
Mechanistic Studies
The biological evaluations of these compounds have revealed insights into their mechanisms of action. For instance, studies indicate that some derivatives not only inhibit DNA topoisomerases but also modulate small heat shock proteins, which are crucial in cellular stress responses and cancer progression .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have highlighted the importance of specific functional groups in enhancing the anticancer activity of these compounds. Modifications at the C-5 and C-7 positions of the benzo[b]thiophene nucleus have been particularly effective in increasing potency against various cancer cell lines .
Comparison with Similar Compounds
Structural Analogues in the Naphthothiophene Family
The naphtho[2,3-c]thiophen-4(9H)-one scaffold is structurally related to several derivatives with variations in substituents and ring fusion positions. Key comparisons include:
Key Observations :
- Substituent Effects: Sulfonate derivatives exhibit superior antiproliferative activity compared to benzylidene analogs, likely due to enhanced electrostatic interactions with tubulin’s colchicine-binding site . The amino group in this compound may offer similar advantages but requires empirical validation.
Comparison with Isofuranonaphthoquinones
Natural products like biscogniauxone (a naphtho[2,3-c]furan-4,9-dione) share structural similarities but differ in oxidation state and substituents:
- Biscogniauxone : Contains a fused isobenzofuran-4,7-dione system with two carbonyl groups. Exhibits tautomerism and is isolated from marine fungi, suggesting unique bioactivity .
- This compound: Lacks the additional carbonyl group at C9, which may reduce redox activity but improve metabolic stability.
Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
